molecular formula C6H9F3O3 B13559127 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid

Cat. No.: B13559127
M. Wt: 186.13 g/mol
InChI Key: PCSDXTGUQPNRRY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a branched butanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H9F3O3

Molecular Weight

186.13 g/mol

IUPAC Name

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12)

InChI Key

PCSDXTGUQPNRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)O)C(F)(F)F

Origin of Product

United States

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